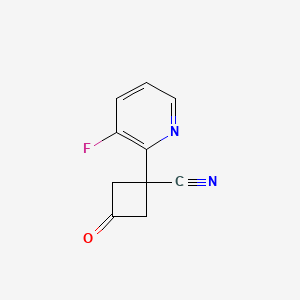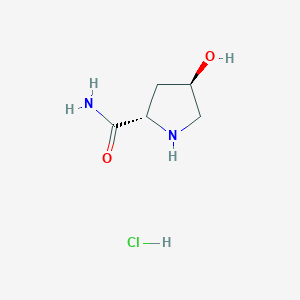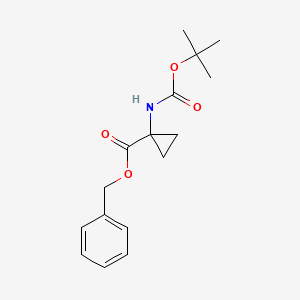
4-Butylpyrimidin-2-amin
Übersicht
Beschreibung
Synthesis Analysis
4-Butylpyrimidin-2-amine can be synthesized by the reaction of butylamine with pyrimidine-2-carboxylic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).Molecular Structure Analysis
The molecular structure of 4-Butylpyrimidin-2-amine is C8H13N3. Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis
The physical properties of 4-Butylpyrimidin-2-amine include a white to off-white powder, a melting point of 246-248°C, and a boiling point of 427.2°C at 760 mmHg. It is slightly soluble in water, but soluble in most organic solvents.Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Derivate von 4-Butylpyrimidin-2-amin wurden auf ihre potenziellen entzündungshemmenden Eigenschaften untersucht. Untersuchungen zeigen, dass diese Verbindungen die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und bestimmte Interleukine hemmen können . Dies deutet auf einen vielversprechenden Weg für die Entwicklung neuer entzündungshemmender Mittel hin.
Synthese von heterocyclischen Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Unter Verwendung optimierter Buchwald-Hartwig-Aminierungsbedingungen konnten Forscher neue N-Arylpyrimidin-2-amin-Derivate herstellen, die aufgrund ihrer vielseitigen biologischen und pharmakologischen Aktivitäten von Bedeutung sind .
Antifungal und Pestizide Aktivitäten
Einige Derivate von this compound zeigen antifungale und pestizide Aktivitäten. Dies macht sie wertvoll für die Entwicklung neuer Behandlungen für Pilzinfektionen und als potenzielle Bestandteile von Pestiziden .
Kinase-Inhibition
Diese Verbindungen haben eine enzymhemmende Aktivität gegen eine Reihe von Kinasen gezeigt, wie z. B. Bcr-Abl-Kinase, Rho-assoziierte Proteinkinase und Glykogensynthasekinase (GSK3). Dies ist besonders wichtig für die Behandlung von Krankheiten wie chronischer myeloischer Leukämie, bei der die Kinaseaktivität ein Schlüsselfaktor ist .
N-Typ Ca-Kanal-Inhibition
Derivate von this compound sind auch als Inhibitoren für N-Typ Ca-Kanäle aktiv. Diese Anwendung ist im Bereich der Neurologie bedeutsam, da diese Kanäle an verschiedenen neurologischen Prozessen beteiligt sind .
Endothelin-Rezeptor-Inhibition
Die Verbindung wurde verwendet, um Endothelin-Rezeptoren zu hemmen, die eine Rolle bei der Vasokonstriktion und Herz-Kreislauf-Erkrankungen spielen. Dies deutet auf potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen hin .
Metallkomplexierung
4-Pyridinylpyrimidine, die aus this compound synthetisiert werden können, werden häufig als Liganden für die Metallkomplexierung verwendet. Dies hat Auswirkungen im Bereich der Materialwissenschaften und Katalyse .
Entwicklung von Anti-Prion-Medikamenten
Es besteht das Potenzial für die Entwicklung von Medikamenten zur Behandlung von Prionkrankheiten unter Verwendung von this compound-Derivaten. Dies liegt an ihrer Fähigkeit, als potente Medikamentenkandidaten zu fungieren, indem sie die Bildung von Prionen hemmen .
Safety and Hazards
The safety information for 4-Butylpyrimidin-2-amine includes several precautionary statements. For example, if medical advice is needed, have the product container or label at hand. It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood .
Wirkmechanismus
Target of Action
4-Butylpyrimidin-2-amine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including 4-Butylpyrimidin-2-amine, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . By inhibiting these mediators, pyrimidines can effectively reduce inflammation in the body.
Biochemical Pathways
The biochemical pathways affected by 4-Butylpyrimidin-2-amine are likely related to its anti-inflammatory activity. The compound’s inhibitory effects on inflammatory mediators can disrupt the normal progression of inflammatory pathways, leading to a reduction in inflammation .
Result of Action
The primary result of 4-Butylpyrimidin-2-amine’s action is a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can effectively reduce inflammation in the body . Additionally, some 2-aminopyrimidine derivatives have shown promising antiplasmodial activity , suggesting potential applications in the treatment of diseases like malaria.
Action Environment
The action of 4-Butylpyrimidin-2-amine can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution within the body. It’s slightly soluble in water but soluble in most organic solvents, which could influence its efficacy and stability
Biochemische Analyse
Biochemical Properties
4-Butylpyrimidin-2-amine plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Butylpyrimidin-2-amine has been shown to interact with serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . This interaction is significant for maintaining genome integrity and has potential implications in cancer research.
Cellular Effects
The effects of 4-Butylpyrimidin-2-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. At the cellular level, 4-Butylpyrimidin-2-amine exhibits antiproliferative activity against breast cancer cells, suggesting its potential as an anticancer agent . Additionally, it plays a role in maintaining mitochondrial pyruvate oxidation, which is crucial for cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 4-Butylpyrimidin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 4-Butylpyrimidin-2-amine acts as an inhibitor of serine/threonine protein kinase PLK4, reducing its activity and affecting the cell cycle . This inhibition leads to the accumulation of cells in the G2/M phase and triggers apoptotic cell death in cancer cells . The compound’s binding interactions with PLK4 are characterized by high binding affinity and specificity, making it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butylpyrimidin-2-amine change over time. The compound exhibits good plasma stability and liver microsomal stability, with a half-life of over 289.1 minutes and 145 minutes, respectively . These properties indicate that 4-Butylpyrimidin-2-amine is relatively stable and can maintain its activity over extended periods. Long-term studies have shown that the compound’s antiproliferative effects on cancer cells persist, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of 4-Butylpyrimidin-2-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity, with higher doses leading to increased inhibition of cancer cell growth . At high doses, 4-Butylpyrimidin-2-amine may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Butylpyrimidin-2-amine is involved in various metabolic pathways, including pyrimidine metabolism. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA . The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines . These interactions influence metabolic flux and metabolite levels, impacting cellular function and proliferation.
Transport and Distribution
The transport and distribution of 4-Butylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with lipid transfer proteins (LTPs), which facilitate its movement across cellular membranes . These interactions ensure that 4-Butylpyrimidin-2-amine reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Butylpyrimidin-2-amine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 4-Butylpyrimidin-2-amine may localize to the mitochondria, where it influences mitochondrial pyruvate oxidation and energy production . Understanding the subcellular localization of 4-Butylpyrimidin-2-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSIPKCSJTVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


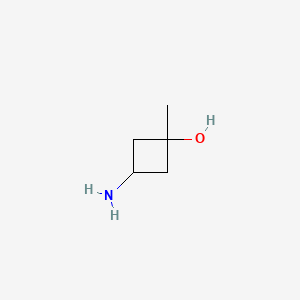


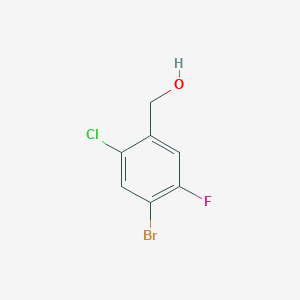
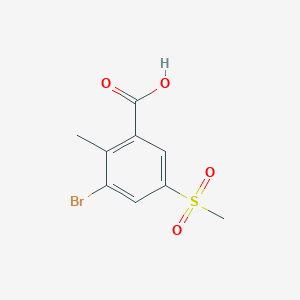
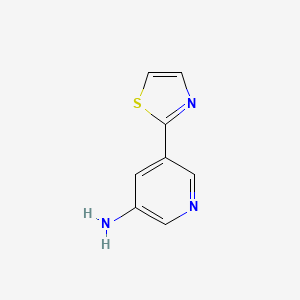


![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
